molecular formula C17H21N3O5S B2880189 2-Methoxy-6-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine CAS No. 2034399-35-2

2-Methoxy-6-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine

Cat. No. B2880189
CAS RN: 2034399-35-2
M. Wt: 379.43
InChI Key: PWWKDPSKJOQGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MPP or MPPF and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Antibacterial Agents

Compounds containing a sulfonamido moiety, such as 2-Methoxy-6-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine, have been explored for their potential as antibacterial agents. The synthesis of new heterocyclic compounds including pyrazine derivatives has been aimed at developing effective antibacterial substances. These compounds have been tested and some have shown high antibacterial activities (Azab, Youssef, & El‐Bordany, 2013).

Antimicrobial Activity

Similarly, the antimicrobial properties of heterocyclic compounds based on pyrazine structures have been a focus of research. These compounds have been synthesized and evaluated for their efficacy against various bacteria and fungi, contributing to the development of new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antitubercular Activity

The synthesis of new sulfones, analogues of bis-(4-aminophenyl)sulfone (DDS) but containing a pyrazine nucleus, has been carried out to obtain long-acting drugs. These compounds have demonstrated significant antitubercular activity in vitro, highlighting their potential in tuberculosis treatment (Desideri et al., 1980).

Antioxidant and Cytoprotective Properties

Compounds with a pyrazine structure have been isolated from natural sources like Zingiber officinale (ginger) and studied for their antioxidant and cytoprotective properties. These compounds exhibit strong superoxide anion radical scavenging activities and protect against lipid peroxidation, suggesting their potential in protecting cells from oxidative damage (Tao et al., 2008).

Synthesis of Guanine Analogues

Research has also focused on creating new guanine analogues using pyrazine derivatives. These analogues, however, did not exhibit the expected antiviral activity, suggesting the complexity of designing effective antiviral drugs based on pyrazine structures (Ehler, Robins, & Meyer, 1977).

COX-2 Inhibitors for Inflammation

Synthesis of 2,3-diaryl pyrazines and quinoxalines with specific pharmacophores, including a pyrazine structure, has led to the discovery of selective COX-2 inhibitors. These compounds show potential for treating inflammation and related disorders (Singh et al., 2004).

Electrochromic Materials

Pyrazine derivatives have been used in synthesizing electrochromic materials, particularly in donor-acceptor polymeric materials for potential use in NIR electrochromic devices. The unique electronic properties of these materials make them suitable for various applications in electronics and display technologies (Zhao et al., 2014).

properties

IUPAC Name

2-methoxy-6-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-12-4-5-14(23-2)15(8-12)26(21,22)20-7-6-13(11-20)25-17-10-18-9-16(19-17)24-3/h4-5,8-10,13H,6-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWKDPSKJOQGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)OC3=NC(=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.